3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
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Overview
Description
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the following steps:
Amino Acid Derivatization: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This can be done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Coupling Reaction: The bromophenyl derivative is then coupled with the Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and coupling reactions, as well as automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form phenolic derivatives or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Various substituted phenyl derivatives.
Deprotection: Free amine derivatives.
Oxidation: Phenolic compounds.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-2-amino butanoic acid: Lacks the Boc protection on the amino group.
Uniqueness
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both the bromophenyl group and the Boc-protected amino group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKSWKOFNLPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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